Ruxolitinib, formerly known as INCB018424 or INC424, is an anticancer drug and a Janus kinase (JAK) inhibitor. It is a potent and selective inhibitor of JAK1 and JAK2, which are tyrosine kinases involved in cytokine signalling and hematopoiesis. Myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, are often characterized by aberrant activation of the JAK-STAT pathway, leading to abnormal blood cell counts and thrombotic complications. By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signalling pathways and prevents abnormal blood cell proliferation. Due to a large number of patients with myeloproliferative neoplasms who have JAK2 mutations, ruxolitinib was the first ATP-competitive inhibitor of JAK1 and JAK2 ever developed. Ruxolitinib was first approved for the treatment of adult patients with myelofibrosis by the FDA in 2011, followed by EMA's approval in 2012. In 2014, it was approved for the treatment of polycythemia vera in adults who have an inadequate response to or are intolerant of [hydroxyurea] and in 2019, ruxolitinib was approved for use in steroid-refractory acute graft-versus-host disease in adults and children. The topical formulation of ruxolitinib is used to treat atopic dermatitis and vitiligo. It is being investigated for other inflammatory skin conditions. Ruxolitinib has been investigated to treat patients with coronavirus disease 2019 (COVID-19) accompanied by severe systemic hyperinflammation. In phase II clinical trials, ruxolitinib improved chest computed tomography and improved recovery in patients with lymphopenia. However, phase III clinical trials later determined that ruxolitinib was inadequate in meeting its primary endpoint of reducing the number of hospitalized COVID-19 patients who experienced severe complications thus the drug was not approved as a treatment for COVID-19.
Ruxolitinib is a Kinase Inhibitor and Janus Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Janus Kinase Inhibitor.
Ruxolitinib is a Kinase Inhibitor. The mechanism of action of ruxolitinib is as a Protein Kinase Inhibitor.
Ruxolitinib is a small molecule Janus kinase inhibitor that is used in the treatment of intermediate or high risk myelofibrosis and resistant forms of polycythemia vera and graft-vs-host disease. Ruxolitinib is associated with transient and usually mild elevations in serum aminotransferase during therapy and to rare instances of self-limited, clinically apparent idiosyncratic acute liver injury as well as to cases of reactivation of hepatitis B in susceptible individuals.
Ruxolitinib is an orally bioavailable Janus-associated kinase (JAK) inhibitor with potential antineoplastic and immunomodulating activities. Ruxolitinib specifically binds to and inhibits protein tyrosine kinases JAK 1 and 2, which may lead to a reduction in inflammation and an inhibition of cellular proliferation. The JAK-STAT (signal transducer and activator of transcription) pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.
See also: Ruxolitinib Phosphate (has salt form).
S-Ruxolitinib
CAS No.: 941685-37-6
Cat. No.: VC0543863
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 941685-37-6 |
---|---|
Molecular Formula | C17H18N6 |
Molecular Weight | 306.4 g/mol |
IUPAC Name | (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
Standard InChI | InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 |
Standard InChI Key | HFNKQEVNSGCOJV-OAHLLOKOSA-N |
Isomeric SMILES | C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
SMILES | C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Canonical SMILES | C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Appearance | Solid powder |
Colorform | Colorless oil |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of S-Ruxolitinib mirrors that of its R-counterpart, with a pyrrolopyrimidine core facilitating interactions with the JAK kinase domain. Key physicochemical parameters are summarized below:
The stereochemical distinction arises from the configuration at the C3 carbon of the cyclopentyl moiety, which dictates spatial orientation critical for JAK binding .
Pharmacokinetic Profile
Metabolism and Elimination
Hepatic metabolism via CYP3A4 constitutes the primary route for both enantiomers, with the following metabolic interactions identified:
CYP3A4 Modulator | Effect on AUC | Clinical Implication |
---|---|---|
Ketoconazole (inhibitor) | +90% | Requires 50% dose reduction |
Rifampicin (inducer) | -71% | May necessitate dose escalation |
Fluconazole (inhibitor) | +234% | Contraindicated without monitoring |
Pharmacodynamic Characteristics
JAK Inhibition Potency
The differential activity between enantiomers is stark:
Parameter | R-Ruxolitinib | S-Ruxolitinib |
---|---|---|
JAK1 IC₅₀ | 0.40 nM | 5.0 nM |
JAK2 IC₅₀ | 0.68 nM | 6.8 nM |
STAT3 Inhibition | 91% at 100 nM | 22% at 100 nM |
This 10-fold potency difference stems from the S-enantiomer’s inability to form optimal hydrogen bonds with JAK1’s Glu966 and Leu959 residues, critical for ATP-competitive inhibition .
Immunomodulatory Effects
Though devoid of direct JAK inhibition, S-Ruxolitinib may modulate immune responses through:
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Allosteric effects on cytokine receptor complexes
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Competition with R-enantiomer for plasma protein binding sites
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Alteration of metabolic enzyme kinetics via CYP3A4 saturation
Current Research Directions
Enantiomer-Specific Pharmacokinetics
Recent population PK modeling highlights knowledge gaps:
Research Focus | Key Finding | Knowledge Gap |
---|---|---|
Gender Differences | 25% higher female AUC for R-enantiomer | S-enantiomer gender disparity unstudied |
Renal Impairment Effects | 50% AUC increase in severe CKD | Dialysis clearance mechanisms unknown |
Pediatric Pharmacokinetics | No published data | Dosing extrapolations unreliable |
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